N-Formylkynurenine

Kynurenine Pathway Deamination Thiol Conjugation

N-Formylkynurenine (NFK, CAS 3978-11-8) is the rate-limiting intermediate of tryptophan catabolism. Unlike L-kynurenine, NFK uniquely undergoes non-enzymatic deamination to electrophilic NFK-CKA, which rapidly adducts to biological thiols such as glutathione and cysteine under physiological conditions. This divergent reactivity makes NFK indispensable for: 1) IDO1/TDO enzyme activity assays; 2) oxidative stress and protein aging biomarker studies; 3) pharmaceutical impurity testing as EP Impurity E. Substituting KYN or 3HK will completely bypass this nucleophile-scavenging pathway branch, leading to erroneous analytical and biological conclusions. Procure authentic NFK to capture the full scope of tryptophan metabolism.

Molecular Formula C11H12N2O4
Molecular Weight 236.22 g/mol
CAS No. 3978-11-8
Cat. No. B1204340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Formylkynurenine
CAS3978-11-8
SynonymsN'-formylkynurenine
N'-formylkynurenine, (R)-isomer
N'-formylkynurenine, (S)-isomer
N-formylkynurenine
Molecular FormulaC11H12N2O4
Molecular Weight236.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)NC=O
InChIInChI=1S/C11H12N2O4/c12-8(11(16)17)5-10(15)7-3-1-2-4-9(7)13-6-14/h1-4,6,8H,5,12H2,(H,13,14)(H,16,17)
InChIKeyBYHJHXPTQMMKCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Formylkynurenine (CAS 3978-11-8) Procurement Guide: Kynurenine Pathway Intermediate Specifications and Sourcing


N-Formylkynurenine (NFK), with CAS registry number 3978-11-8, is the initial intermediate in the catabolism of the essential amino acid L-tryptophan via the kynurenine pathway (KP), a major route that accounts for approximately 90% of dietary tryptophan metabolism [1]. Its formation is catalyzed by the heme dioxygenases tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase 1 (IDO1), marking the first and rate-limiting step of the KP [2]. Chemically, NFK is a formylated derivative of L-kynurenine (KYN) and is canonically considered a transient precursor that is rapidly hydrolyzed to KYN [3]. As a non-proteinogenic alpha-amino acid, it is also recognized as a specified impurity (EP Impurity E) in pharmaceutical-grade tryptophan [4]. Understanding its unique chemical reactivity is critical for research and industrial applications.

N-Formylkynurenine (CAS 3978-11-8) vs. Other Kynurenine Pathway Metabolites: Why Substitution is Not Recommended


Despite their sequential relationship in the kynurenine pathway, N-formylkynurenine (NFK) cannot be substituted for its downstream metabolite L-kynurenine (KYN) or other pathway intermediates like 3-hydroxykynurenine (3HK) or kynurenic acid (KYNA) in research or industrial processes. Recent findings demonstrate that NFK possesses a unique and divergent chemical fate compared to KYN. In physiological conditions (37°C, pH 7.4), NFK undergoes deamination to an electrophilic species (NFK-carboxyketoalkene) that rapidly (<2 min) forms adducts with critical biological thiols such as cysteine and glutathione, a reaction that KYN does not perform [1]. Furthermore, while serum hydrolases hydrolyze NFK to KYN, this occurs approximately 3 times faster than NFK's deamination, creating a dynamic, enzyme-regulated bifurcation in metabolite fate that is completely absent for KYN itself [1]. This divergent reactivity, combined with distinct analytical signatures [2], means that substituting KYN or 3HK for NFK would fail to capture this unique nucleophile-scavenging branch of tryptophan catabolism and lead to erroneous analytical or biological conclusions.

Quantitative Evidence for N-Formylkynurenine (CAS 3978-11-8) Differentiation from Comparator Compounds


Divergent Chemical Fate: NFK but Not KYN Enters a Nucleophile-Scavenging Branch Under Physiological Conditions

N-Formylkynurenine (NFK) exhibits a fundamentally different chemical reactivity compared to its direct metabolite, L-kynurenine (KYN). In a physiological buffer (37°C, pH 7.4), NFK deaminates to form an electrophilic carboxyketoalkene (NFK-CKA), which then rapidly forms adducts with biological thiols like cysteine and glutathione. This deamination and conjugation are not observed for KYN under identical conditions [1]. Furthermore, the rate of NFK hydrolysis to KYN by serum hydrolases is approximately 3-fold higher than the rate of its deamination, establishing a regulated metabolic branch point [1].

Kynurenine Pathway Deamination Thiol Conjugation Oxidative Stress

Analytical Differentiation via HPLC with Fluorometric Detection

A validated HPLC method with post-column fluorometric derivatization can simultaneously determine and distinguish kynurenine derivatives. The calibration curves for N-formylkynurenine (NFK), L-kynurenine (KYN), and 3-hydroxykynurenine (3HK) show distinct linear ranges [1]. All compounds can be detected at a limit as low as 25 ng/mL [1], but their quantitation ranges differ, enabling their simultaneous analysis without interference.

Analytical Chemistry HPLC Fluorometry Method Validation

Distinct Electrochemical Reduction Behavior Enables Simultaneous Voltammetric Quantification with Kynurenine

Electrochemical studies at mercury electrodes show that N-formylkynurenine (NFK) and L-kynurenine (KYN) have different reduction mechanisms and can be resolved analytically. In acidic media, NFK undergoes a two-electron, two-proton irreversible reduction, whereas in alkaline media, it undergoes a one-electron reduction [1]. This is in contrast to KYN, which is reduced in three two-electron steps [1]. Crucially, despite having similar reduction potentials, differential pulse polarography can readily resolve the processes for NFK and KYN across all pH values, enabling their simultaneous determination [1].

Electrochemistry Polarography Voltammetry Analytical Method

Role as a Critical Intermediate in High-Throughput Screening Assays for IDO/TDO Inhibitors

In a patented high-throughput screening method for tryptophan-2,3-dioxygenase (TDO) and indoleamine-2,3-dioxygenase (IDO) inhibitors, the production of N-formylkynurenine (NFK) is the essential first step. The assay then uses kynurenine formamidase to convert NFK to L-kynurenine (KYN) for detection. This two-step, coupled enzyme assay uses the quantity of KYN formed as a direct readout of IDO/TDO activity and, consequently, the inhibitory potency of test compounds [1].

Drug Discovery High-Throughput Screening Immuno-oncology Enzyme Assay

NFK Displays Superior Fluorescence Emission Compared to Kynurenine, Impacting Spectroscopic Assays

In a comparative spectroscopic study, purified N′-formylkynurenine (NFK) was found to be a somewhat stronger emitter of fluorescence than its counterpart, kynurenine (KYN) [1]. This difference in intrinsic fluorescence intensity is critical for applications where these compounds are used as reporters of the local protein environment, as they can originate from the oxidation of tryptophan residues.

Spectroscopy Fluorescence Protein Chemistry Tryptophan Oxidation

Procurement-Led Application Scenarios for N-Formylkynurenine (CAS 3978-11-8)


Investigating the Non-Canonical Nucleophile-Scavenging Branch of Tryptophan Catabolism

Researchers studying the kynurenine pathway's role in immune regulation, oxidative stress, or lens biology should procure N-formylkynurenine (NFK) to directly investigate its unique, non-enzymatic branch. As demonstrated, NFK, but not kynurenine (KYN), deaminates and forms adducts with glutathione and cysteine under physiological conditions [1]. Using NFK as a starting material is essential for cell-free assays or cellular studies designed to elucidate the formation and downstream effects of NFK-derived electrophiles (NFK-CKA) and their thiol conjugates. Substituting with KYN or 3HK would completely bypass this novel pathway branch, leading to an incomplete understanding of tryptophan metabolism.

Analytical Method Development and Validation for Tryptophan Pathway Metabolites

Analytical chemists and quality control laboratories developing or validating HPLC, LC-MS, or electrochemical methods for the quantification of tryptophan metabolites require authentic NFK reference standard. NFK is a specified impurity (EP Impurity E) in pharmaceutical-grade tryptophan [2]. Its distinct chromatographic behavior, as demonstrated by its specific linear range in HPLC-fluorescence assays (2-100 ng) compared to KYN (1-100 ng) and 3HK (50 ng-1 µg) [3], and its unique electrochemical reduction signature [4], make it an indispensable compound for method validation, system suitability testing, and ensuring accurate identification and quantification in complex biological or pharmaceutical matrices.

High-Throughput Screening (HTS) Assays for IDO1/TDO Inhibitor Discovery

Drug discovery programs focused on developing novel immunotherapies by targeting the tryptophan catabolizing enzymes IDO1 or TDO rely on NFK for robust assay development. As outlined in a patented method, NFK is the direct enzymatic product whose formation is the key readout of enzyme activity [5]. Procurement of high-purity NFK is necessary for: 1) validating the performance of the coupled assay's second step (conversion to KYN) and 2) serving as a positive control or standard to calibrate the assay. Relying solely on KYN would not validate the complete two-step process and could lead to false negatives or inaccurate IC50 determinations for potential drug candidates.

Studying Protein Oxidation and Post-Translational Modifications

NFK is a well-characterized oxidation product of tryptophan residues in proteins. Researchers studying oxidative stress, protein aging, or biopharmaceutical stability use NFK as a key marker. Its distinct fluorescence properties, being a somewhat stronger emitter than KYN [6], and its defined role in solid-phase peptide synthesis for creating site-specifically oxidized protein models [7], make NFK essential. Procurement is driven by the need for authentic standards to identify and quantify this specific oxidative modification in target proteins via mass spectrometry or fluorescence spectroscopy, and to create defined model peptides for mechanistic studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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